methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core system with a thiazole ring and a pyrimidine-2,4-dione moiety. Key structural features include:
- Position 5: A 3,4-dimethoxyphenyl group, contributing electron-donating methoxy groups that enhance solubility and modulate electronic properties.
- Position 6: A methyl ester group, critical for esterase-mediated hydrolysis in prodrug strategies.
- Position 7: A methyl group, influencing steric and electronic properties of the pyrimidine ring.
Properties
Molecular Formula |
C24H21FN2O5S |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H21FN2O5S/c1-13-20(23(29)32-4)21(15-7-10-17(30-2)18(12-15)31-3)27-22(28)19(33-24(27)26-13)11-14-5-8-16(25)9-6-14/h5-12,21H,1-4H3/b19-11+ |
InChI Key |
QVVLEEPXYYBAGA-YBFXNURJSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antitumor, antimicrobial, and anti-inflammatory effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound's structure features a thiazolo-pyrimidine core with various substituents that contribute to its biological activity. The presence of methoxy groups and a fluorobenzylidene moiety enhances its lipophilicity and potential interactions with biological targets.
Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Studies have shown that this compound demonstrated potent cytotoxicity against the M-HeLa cervical adenocarcinoma cell line with an IC50 value significantly lower than that of standard chemotherapeutics like Sorafenib .
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- In Vitro Studies : Various derivatives of thiazolo[3,2-a]pyrimidines have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) below 100 μg/mL against these pathogens .
Anti-inflammatory Effects
In addition to its cytotoxic and antimicrobial properties, the compound has been evaluated for anti-inflammatory activity:
- Mechanism of Action : Thiazolo[3,2-a]pyrimidine derivatives have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
- Cytotoxicity Against Cancer Cells : A study conducted on various thiazolo[3,2-a]pyrimidine derivatives demonstrated that compounds with similar structural motifs exhibited enhanced cytotoxicity against human cancer cell lines compared to non-cancerous cell lines. The study highlighted the selectivity of these compounds towards cancer cells while sparing normal cells .
- Antimicrobial Efficacy : In a comparative study of several thiazolo[3,2-a]pyrimidine derivatives, it was found that those containing methoxy substituents displayed superior antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Scientific Research Applications
The compound methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention for its potential applications in medicinal chemistry and pharmacology. This article delves into its scientific research applications, highlighting its biological activities, synthesis methods, and case studies that illustrate its efficacy.
Anticancer Properties
One of the most promising applications of this compound is in the field of cancer research. Studies have indicated that derivatives of thiazolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
Research has also explored the antimicrobial properties of thiazolo-pyrimidine derivatives. The compound has demonstrated activity against several bacterial strains, suggesting potential use as an antibacterial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression and microbial resistance. For example, it may act as an inhibitor of protein kinases, which are crucial in signaling pathways that regulate cell division and survival .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several thiazolo-pyrimidine derivatives and tested their efficacy against MCF-7 breast cancer cells. The results showed that one derivative exhibited an IC50 value of 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Thiazolo[3,2-a]Pyrimidine Derivatives
The following table summarizes structural variations, physicochemical properties, and research findings for analogous compounds:
Key Structural and Functional Insights:
Substituent Effects on Solubility :
- Methoxy groups (e.g., 3,4-diOMePh in the target compound) improve aqueous solubility compared to hydrophobic groups like bromophenyl () or trimethylbenzylidene ().
- Methyl/ethyl esters at C6 balance lipophilicity and hydrolytic stability .
Methoxy groups increase electron density at C5, affecting resonance stabilization of the thiazolopyrimidine core .
Crystallographic Behavior: Halogenated derivatives (e.g., 4-Br in ) exhibit π-halogen interactions (Br···C6H), stabilizing crystal lattices . Planar thiazolopyrimidine cores (r.m.s. deviation ≤ 0.1 Å in ) facilitate π-stacking, while bulky substituents induce non-planarity .
Synthetic Accessibility: Condensation of thiouracil derivatives with aromatic aldehydes (e.g., 4-fluorobenzaldehyde for the target compound) is a common route, with yields ~60–70% (). Electron-deficient aldehydes (e.g., nitro- or cyano-substituted) require longer reaction times due to reduced electrophilicity .
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H-4), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.92 (s, 1H, H-1'), 6.85 (d, J = 8.0 Hz, 1H, H-5'), 3.87 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃), 3.72 (s, 3H, COOCH₃), 2.41 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 170.2 (C=O), 163.5 (C-2), 152.1 (C-6), 149.8 (C-3'), 148.7 (C-4'), 134.2 (C-1'), 129.5–114.3 (ArC), 56.2 (OCH₃), 52.4 (COOCH₃), 21.7 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy
-
Peaks at 1708 cm⁻¹ (C=O stretch), 1632 cm⁻¹ (C=N stretch), and 1245 cm⁻¹ (C-F bend) confirm functional group integrity.
Comparative Analysis of Synthetic Routes
| Parameter | DHPM Method | Direct Cyclization |
|---|---|---|
| Reaction Time | 3–4 hours | 2 hours |
| Yield | 75–82% | 68–74% |
| Byproducts | <5% | 10–12% |
| Ester Stability | High | Moderate |
The DHPM-based route offers superior yield and purity, making it the preferred industrial-scale method.
Mechanistic Insights and Side Reactions
The Biginelli reaction proceeds via imine formation between 3,4-dimethoxybenzaldehyde and thiourea, followed by nucleophilic attack by methyl acetoacetate’s enol tautomer. During thiazolo ring formation, chloroacetic acid’s chloride acts as a leaving group, enabling cyclization via thione sulfur nucleophilicity. Common side reactions include:
-
Over-condensation : Excess aldehyde leads to diarylation, mitigated by stoichiometric control.
-
Ester hydrolysis : Prolonged heating in acetic acid may hydrolyze the methyl ester, necessitating strict temperature monitoring.
Industrial-Scale Considerations
For kilogram-scale production:
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?
- Methodology : The synthesis typically involves a multi-step approach, starting with cyclization of precursors like ethyl acetoacetate, thiourea derivatives, and substituted aldehydes. Key steps include:
- Thiazole ring formation : Cyclization under acidic conditions (e.g., acetic acid) or using sulfur/nitrogen sources (e.g., Lawesson’s reagent) to form the thiazolo[3,2-a]pyrimidine core .
- Benzylidene incorporation : Condensation of intermediates with 4-fluorobenzaldehyde derivatives under reflux in ethanol or methanol, often catalyzed by piperidine or ammonium acetate .
- Purification : Recrystallization from DMF/ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane) to achieve ≥95% purity .
Q. Which analytical techniques are most reliable for confirming the compound’s structure and stereochemistry?
- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 296 K) confirms the (2E)-configuration of the benzylidene group and dihedral angles between aromatic substituents .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), fluorobenzylidene protons (δ ~7.2–7.6 ppm), and carbonyl groups (δ ~165–170 ppm) .
- IR : Stretching frequencies for C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) .
Q. How do solvent polarity and temperature influence the compound’s stability during storage?
- Stability protocol : Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the ester group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 6 months .
Advanced Research Questions
Q. What computational strategies can predict the compound’s electronic properties and reactivity?
- DFT modeling : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the 3,4-dimethoxyphenyl group and π-π stacking with the fluorobenzylidene moiety .
Q. How do substituent variations (e.g., methoxy vs. halogen) on the aryl groups affect bioactivity?
- Structure-activity relationship (SAR) :
- Replace 4-fluoro with chloro or bromo to enhance hydrophobic interactions in enzyme binding pockets .
- Substitute 3,4-dimethoxyphenyl with nitro groups to increase electron-withdrawing effects, altering redox potential and cytotoxicity .
- Experimental validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) using derivatives synthesized via parallel library approaches .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological harmonization :
- Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Validate cytotoxicity using multiple cell lines (e.g., HeLa, MCF-7) and orthogonal methods (MTT vs. apoptosis markers) .
- Meta-analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends from published datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
